5-Fluoro-2-oxoindoline-3-carbaldehyde
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Overview
Description
5-Fluoro-2-oxoindoline-3-carbaldehyde: is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol It is a derivative of indoline, featuring a fluorine atom at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxoindoline-3-carbaldehyde typically involves the following steps :
Starting Material: The synthesis begins with an appropriate indoline derivative.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using fluorinating agents such as Selectfluor.
Oxidation: The oxo group at the 2-position is introduced through oxidation reactions, often using oxidizing agents like PCC (Pyridinium chlorochromate).
Formylation: The carbaldehyde group at the 3-position is introduced via formylation reactions, commonly using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (Potassium permanganate)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxo group can yield 5-Fluoro-2-hydroxyindoline-3-carbaldehyde.
Scientific Research Applications
5-Fluoro-2-oxoindoline-3-carbaldehyde has several applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxoindoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Fluoro-2-oxoindoline-3-carbaldehyde can be compared with other indoline derivatives :
5-Fluoro-2-oxindole: Lacks the carbaldehyde group at the 3-position.
2-Oxoindoline-3-carbaldehyde: Lacks the fluorine atom at the 5-position.
5-Fluoroindoline-3-carbaldehyde: Lacks the oxo group at the 2-position.
The presence of the fluorine atom, oxo group, and carbaldehyde group in this compound makes it unique and potentially more versatile in various applications.
Properties
CAS No. |
52508-87-9 |
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Molecular Formula |
C9H6FNO2 |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13) |
InChI Key |
XAWAAGSJGKYPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)C=O |
Origin of Product |
United States |
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